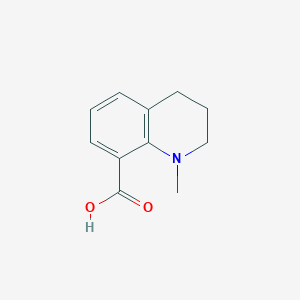

1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-7-3-5-8-4-2-6-9(10(8)12)11(13)14/h2,4,6H,3,5,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUIQACYLMTPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with a methyl group and a carboxylic acid functional group. This structural configuration is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that various substituted quinoline derivatives showed activity against Mycobacterium tuberculosis , with some compounds outperforming standard treatments like isoniazid .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | < 0.1 |

| N-Cyclohexylquinoline-2-carboxamide | M. kansasii | < 0.5 |

These findings suggest that this compound may also possess similar properties due to its structural similarities with other active quinoline derivatives.

Antimalarial Activity

The compound has been evaluated for its potential antimalarial effects. A derivative of quinoline was found to inhibit translation elongation factor 2 in Plasmodium falciparum, showcasing a novel mechanism of action that could be relevant for this compound as well .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, leading to reduced proliferation of cancer cells.

- Binding Affinity : Its structural features allow it to bind effectively to active sites on enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

Study on Anticancer Properties

A recent study investigated the anticancer potential of various tetrahydroquinoline derivatives. The findings indicated that certain derivatives exhibited cytotoxic effects against several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Pharmacokinetic Profile

The pharmacokinetic properties of related quinoline derivatives have been assessed in preclinical models. These studies highlighted the importance of lipophilicity and solubility in determining bioavailability and efficacy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups, impacting reactivity, bioavailability, and biological activity:

Key Observations :

- Carboxylic Acid Position : The 8-carboxylic acid group in the target compound and 6-chloro analog enhances polarity compared to the 3-carboxylic acid analog .

- Halogen vs.

- Functional Group Impact: The absence of COOH in 8-methyltetrahydroquinoline reduces hydrogen-bonding capacity, limiting its utility in targeted drug design compared to carboxylated analogs.

Pharmacological and Biochemical Comparisons

- Beta-Carbolines (e.g., 6-Methoxytetrahydro-beta-carboline) : Structural Differences: Beta-carbolines feature an indole-pyridine fused ring, whereas tetrahydroquinolines have a benzene-piperidine structure. Biological Activity: Beta-carbolines inhibit monoamine oxidase-A (MAO-A) and bind benzodiazepine receptors. The target compound’s tetrahydroquinoline scaffold may lack MAO-A affinity but could interact with dopamine or serotonin receptors due to structural similarities.

1-Methyl-1,2,3,6-tetrahydropyridine (MPTP) :

- Neurotoxicity vs. Neuroprotection : MPTP induces Parkinsonism via dopamine neuron degeneration, while modafinil (a structurally unrelated compound) demonstrates neuroprotection by preserving striatal dopamine levels. The target compound’s carboxylic acid and methyl groups may influence similar neuroprotective pathways, though direct evidence is lacking.

Preparation Methods

Three-Component Condensation Reactions

A notable approach involves multi-component reactions combining arylmethylidenepyruvic acids, cyclic diketones, and ammonium acetate under solvent-free or mild conditions to form tetrahydroquinoline carboxylic acid derivatives efficiently.

-

- Arylmethylidenepyruvic acid (prepared from aromatic aldehydes and pyruvic acid)

- 1,3-Cyclohexanedione

- Ammonium acetate

-

- Solvent-free grinding (mechanochemical method) at room temperature

- Reaction time: ~1.5 hours

- No catalyst required

Outcomes :

- High yields (92%–98%)

- Clean reaction profiles with minimal by-products

- The method allows variation of aryl substituents to tune product properties

-

- Initial condensation between arylmethylidenepyruvic acid and 1,3-cyclohexanedione

- Cyclization facilitated by ammonium acetate providing the nitrogen source

- Formation of the tetrahydroquinoline ring with a carboxylic acid group at the 2-position (analogous to the 8-position in quinoline numbering)

This method is adaptable for synthesizing 1-methyl-substituted tetrahydroquinoline carboxylic acids by choosing appropriate starting materials.

Pfitzinger Reaction and Its Improvements

The Pfitzinger reaction, a classical method for quinoline carboxylic acid synthesis, has been improved to synthesize quinoline-4-carboxylic acids and esters under mild conditions using trimethylsilyl chloride (TMSCl) as a promoter.

-

- N,N-Dimethylenaminones

- Substituted isatins

-

- Alcoholic solvents or water

- TMSCl-promoted one-step esterification and cyclization

-

- Good functional group tolerance

- Mild reaction conditions

- Operational simplicity and scalability

Although this method focuses on quinoline-4-carboxylic acids, it provides a strategic framework for synthesizing substituted tetrahydroquinoline carboxylic acids by modifying the starting materials and reaction parameters.

Patent-Described Processes for Quinolone Carboxylic Acids

Patent literature describes processes for preparing quinolone carboxylic acids, which are structurally related to tetrahydroquinoline carboxylic acids. These methods involve:

Key Intermediates : Compounds with quinoline or quinolone cores bearing alkyl or cycloalkyl groups and various substituents.

-

- Organic layer extraction and purification using solvents like chloroform, ethanol, and dichloromethane

- Acidification to precipitate the carboxylic acid derivatives

- Cooling and filtration to isolate the product

- Drying under vacuum to obtain pure solids

Yields : High yields reported (up to 93%)

-

- Acidification to pH ~2.5–8.5

- Cooling to 0°C for precipitation

- Use of activated charcoal and celite for purification

While the patent primarily targets quinolone derivatives, the purification and isolation techniques are applicable to this compound synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The three-component condensation method represents a green and efficient route with minimal environmental impact due to solvent-free conditions and simple work-up.

The improved Pfitzinger reaction offers versatility in functional group tolerance, making it suitable for synthesizing diverse quinoline carboxylic acids, potentially adaptable for 1-methyl derivatives.

Patent processes emphasize the importance of purification and isolation steps, which are critical for obtaining high-purity compounds suitable for pharmaceutical applications.

Mechanistically, the formation of the tetrahydroquinoline ring involves nucleophilic attack by ammonia or ammonium salts on activated carbonyl intermediates, followed by cyclization and rearrangement under acidic or neutral conditions.

The methyl substitution at the 1-position can be introduced either by using methylated starting materials or by post-synthetic modification, depending on the synthetic route chosen.

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves cyclization of precursors such as amino acids or quinoline derivatives. A standard approach includes:

Cyclocondensation : Reaction of substituted anilines with β-ketoesters or aldehydes under acidic conditions to form the tetrahydroquinoline core.

Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous/organic solvent systems.

Functionalization : Post-synthetic modifications (e.g., chlorination, methylation) via electrophilic substitution or catalytic hydrogenation.

Q. How is structural characterization performed for this compound class?

Methodological Answer: Characterization relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at C1, carboxylic acid at C8) and ring saturation.

- IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH/OH groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₃NO₂: 191.23 g/mol ).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives.

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents (e.g., Cl, CF₃)?

Methodological Answer: Electron-withdrawing groups (EWGs) often reduce cyclization efficiency. Strategies include:

Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 85% yield for 7-chloro derivatives ).

Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclization.

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of EWG-bearing precursors.

Challenges : Competing side reactions (e.g., ring-opening) require precise temperature control.

Q. How do structural modifications impact biological activity in neuroprotection or antimicrobial studies?

Methodological Answer:

- Neuroprotection :

- Methylation at C1 : Enhances blood-brain barrier permeability (e.g., modafinil analogs reducing dopamine depletion in Parkinsonian models ).

- Carboxylic Acid : Critical for binding to monoamine transporters or enzymes (e.g., MAO-B inhibition).

- Antimicrobial Activity :

Q. Data Contradictions :

Q. What analytical methods resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Standardized Assays :

- Use isogenic cell lines or primary cells to minimize variability.

- Include positive controls (e.g., ciprofloxacin for antimicrobial assays).

Metabolic Stability Testing :

- LC-MS/MS quantifies compound degradation in serum or microsomal preparations.

Computational Modeling :

- Molecular docking (e.g., AutoDock Vina) identifies binding affinity discrepancies across studies.

Q. Case Study :

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Center Stability : Racemization occurs under high-temperature or acidic conditions. Mitigation strategies:

- Process Optimization :

- Continuous-flow reactors improve reproducibility for multi-step syntheses.

Q. How do substituent positions (C6 vs. C8) influence physicochemical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.